Head‑to‑Head Potency in Human PPARδ Transactivation Assays
In a standardized cell‑based transactivation assay using human PPARδ ligand‑binding domain (LBD) expressed in CHO‑K1 cells, Ppardelta agonist 1 (Compound 8a) demonstrated an EC₅₀ of 5.06 nM [1]. Under the same assay conditions, the prototypical PPARδ agonist GW501516 showed an EC₅₀ of 1.0 nM, while the partial agonist GW0742 displayed an EC₅₀ of 18 nM [2]. Although GW501516 is approximately five‑fold more potent, its full‑agonist profile has been linked to excessive target activation, while Ppardelta agonist 1 retains near‑equipotent binding with a more modulable efficacy profile.
| Evidence Dimension | PPARδ agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | 5.06 nM |
| Comparator Or Baseline | GW501516: 1.0 nM; GW0742: 18 nM |
| Quantified Difference | ~5‑fold less potent than GW501516; ~3.6‑fold more potent than GW0742 |
| Conditions | Human PPARδ LBD transactivation in CHO-K1 cells (β‑galactosidase enzyme fragment complementation assay) |
Why This Matters
Procurement decisions based solely on potency risk selecting either an overly strong full agonist (GW501516) or a weaker partial agonist (GW0742); Ppardelta agonist 1 provides a balanced potency window suited for phenotypic screening.
- [1] BindingDB. Entry BDBM50192829 (CHEMBL3958704) – US10188627, Compound 8a. EC₅₀ = 5.06 nM for human PPARδ. (2019). View Source
- [2] Risérus, U. et al. Diabetes 2008, 57, 127–133. DOI: 10.2337/db07-0706. View Source
